Glycylglycyl-L-histidylglycylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60343-81-9 |
|---|---|
Molecular Formula |
C14H21N7O6 |
Molecular Weight |
383.36 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N7O6/c15-2-10(22)17-5-12(24)21-9(1-8-3-16-7-20-8)14(27)19-4-11(23)18-6-13(25)26/h3,7,9H,1-2,4-6,15H2,(H,16,20)(H,17,22)(H,18,23)(H,19,27)(H,21,24)(H,25,26)/t9-/m0/s1 |
InChI Key |
SYMZACDXOOCQPZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations
Classical Solution-Phase Peptide Synthesis Approaches for Glycylglycyl-L-histidylglycylglycine
Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves the stepwise addition of amino acids in a homogenous reaction mixture. Each intermediate dipeptide, tripeptide, and so on, is isolated and purified before the subsequent coupling step. This method, while labor-intensive, allows for purification at each stage, which can be advantageous for ensuring the purity of the final product.
The synthesis of Gly-Gly-His-Gly in solution would typically involve a fragment condensation strategy to minimize side reactions and facilitate purification. For instance, the dipeptides Gly-Gly and His-Gly could be synthesized separately and then coupled. A plausible route would involve:
Protection of Amino Acids: The N-terminus of one amino acid and the C-terminus of the other are protected to prevent unwanted polymerization. For example, to synthesize a dipeptide, one would use an N-protected amino acid and a C-protected amino acid.
Activation of the Carboxyl Group: The carboxyl group of the N-protected amino acid is activated to facilitate the formation of the peptide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Coupling: The activated N-protected amino acid is reacted with the C-protected amino acid to form the protected dipeptide.
Deprotection: One of the protecting groups is selectively removed to allow for the next coupling reaction.
Purification: The resulting peptide is purified, often by recrystallization or chromatography, before proceeding to the next step.
A key challenge in the solution-phase synthesis of Gly-Gly-His-Gly is the prevention of racemization of the histidine residue during activation. The imidazole (B134444) side chain of histidine can catalyze this unwanted side reaction. Careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.
Table 1: Representative Protecting Groups in Solution-Phase Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd), HBr in acetic acid |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Mild acid (e.g., trifluoroacetic acid - TFA) |
| Carboxyl Group | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (e.g., NaOH) |
| Carboxyl Group | Benzyl Ester | -OBzl | Catalytic hydrogenation |
| Histidine Side Chain | Benzyloxymethyl | Bom | HBr in acetic acid |
| Histidine Side Chain | Trityl | Trt | Mild acid (e.g., TFA) |
Solid-Phase Peptide Synthesis Techniques for this compound
Solid-phase peptide synthesis (SPPS) has become the predominant method for peptide synthesis due to its efficiency and amenability to automation. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. Excess reagents and by-products are removed by simple filtration and washing of the resin.
The synthesis of Gly-Gly-His-Gly via SPPS would typically follow the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. A general cycle involves:
Resin Preparation: A suitable resin, such as Wang resin or 2-chlorotrityl chloride resin, is chosen. The first amino acid, glycine (B1666218), is attached to the resin.
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound glycine is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-His(Trt)-OH) is activated and coupled to the deprotected amino group on the resin.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated for each subsequent amino acid in the sequence (glycine, then another glycine). Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
A patent for a similar peptide, glycyl-histidyl-lysine, outlines a solid-phase synthesis using Fmoc-His(Trt)-OH, which is directly applicable to the synthesis of Gly-Gly-His-Gly. google.com
Table 2: Typical SPPS Cycle for a Single Amino Acid Addition (Fmoc Strategy)
| Step | Reagent/Solvent | Purpose | Typical Duration |
| 1. Swelling | DMF | Prepares the resin for reaction. | 15-30 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus. | 5-20 min |
| 3. Washing | DMF | Removes piperidine and by-products. | 3-5 cycles |
| 4. Coupling | Fmoc-amino acid, DIC/HOBt in DMF | Forms the new peptide bond. | 1-2 hours |
| 5. Washing | DMF | Removes excess reagents. | 3-5 cycles |
Protecting Group Strategies and Optimization in this compound Synthesis
The selection of appropriate protecting groups is paramount for a successful peptide synthesis, particularly for trifunctional amino acids like histidine. The imidazole ring of histidine is nucleophilic and can cause side reactions if not properly protected.
In the context of Fmoc-based SPPS for Gly-Gly-His-Gly, the most commonly used protecting group for the histidine side chain is the trityl (Trt) group. peptide.com Fmoc-His(Trt)-OH is a commercially available derivative that offers several advantages:
Stability: The Trt group is stable to the basic conditions used for Fmoc removal (piperidine).
Labile to Acid: It is readily cleaved by the final TFA cocktail used to release the peptide from the resin.
Racemization Suppression: While histidine is prone to racemization during activation, the bulky Trt group on the imidazole nitrogen helps to minimize this side reaction, especially when coupling activators like DIC/HOBt are used. advancedchemtech.comnih.gov
Optimization of the coupling step for Fmoc-His(Trt)-OH is crucial. Studies have shown that prolonged pre-activation of Fmoc-His(Trt)-OH can increase the risk of racemization. acs.org Therefore, in situ activation, where the coupling reagents are added directly to the resin with the protected amino acid, is often preferred.
For the glycine residues, no side-chain protection is necessary as they are the simplest amino acid with a hydrogen atom as the side chain.
Advanced Purification and Isolation Techniques for Research-Grade this compound
Following cleavage from the solid support or the final deprotection step in solution-phase synthesis, the crude peptide is a mixture containing the desired product along with various impurities. These impurities can include truncated sequences (deletion peptides), peptides with remaining protecting groups, and by-products from side reactions. To obtain research-grade this compound, a robust purification strategy is essential.
The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govhplc.eu This technique separates molecules based on their hydrophobicity.
Stationary Phase: The most common stationary phases are silica-based and chemically modified with C18 (octadecyl) alkyl chains, creating a non-polar surface.
Mobile Phase: A gradient of two solvents is typically used. Solvent A is usually water, and Solvent B is a more non-polar organic solvent like acetonitrile. Both solvents are often acidified with a small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), which improves peak shape and resolution.
Elution: The crude peptide mixture is loaded onto the column in a low concentration of organic solvent. The concentration of the organic solvent is gradually increased, and molecules elute in order of increasing hydrophobicity. The relatively polar Gly-Gly-His-Gly would be expected to elute at a relatively low concentration of acetonitrile.
The fractions containing the purified peptide are collected, and their identity and purity are confirmed by analytical techniques such as analytical HPLC and mass spectrometry. Finally, the purified peptide solution is lyophilized (freeze-dried) to yield a stable, fluffy white powder.
Table 3: Example RP-HPLC Purification Parameters for Gly-Gly-His-Gly
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 40% B over 30 minutes |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) |
| Detection | UV at 214 nm and 280 nm |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Ligand Binding Studies
NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure of peptides in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding atomic connectivity, spatial proximity, and dynamic processes.
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide the initial and fundamental information for the structural assignment of Glycylglycyl-L-histidylglycylglycine. The distinct chemical shifts of the proton and carbon nuclei in each amino acid residue allow for the initial identification of the spin systems.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are instrumental in connecting these spin systems and confirming the amino acid sequence. COSY spectra reveal through-bond scalar couplings between protons, typically over two to three bonds, allowing for the assignment of protons within a single amino acid residue. TOCSY extends this correlation, revealing couplings throughout an entire spin system of a residue.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This experiment is crucial for assigning the carbon and nitrogen backbone and side-chain resonances. The following table summarizes typical proton and carbon chemical shifts observed for this compound in an aqueous solution.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Gly¹ | α-CH₂ | 3.85 | 44.2 |
| Gly² | α-CH₂ | 3.95 | 43.8 |
| His³ | α-CH | 4.65 | 55.1 |
| β-CH₂ | 3.15, 3.25 | 28.5 | |
| δ-CH | 7.10 | 118.5 | |
| ε-CH | 8.20 | 135.0 | |
| Gly⁴ | α-CH₂ | 3.80 | 43.5 |
Note: Chemical shifts are approximate and can vary depending on experimental conditions such as pH, temperature, and solvent.
The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon that provides information about the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount for determining the tertiary structure of peptides.
For this compound, NOESY spectra reveal key correlations that define its conformation. For instance, NOEs between the amide proton of one residue and the alpha-protons of the preceding residue (dαN(i, i+1)) are indicative of the peptide backbone torsion angles. Intra-residue and sequential inter-residue NOEs help to define the local geometry, while long-range NOEs can indicate the presence of turns or folded structures.
To overcome challenges associated with spectral overlap, especially in larger peptides or complex environments, isotopic labeling is a widely employed strategy. Uniform or selective incorporation of stable isotopes such as ¹³C and ¹⁵N can significantly enhance NMR resolution and sensitivity.
For this compound, uniform ¹⁵N labeling allows for the acquisition of ¹H-¹⁵N HSQC spectra, where each peak corresponds to a specific amide group in the peptide backbone. This simplifies the spectrum and provides a sensitive probe for studying ligand binding or conformational changes. Similarly, uniform ¹³C labeling, in conjunction with 3D NMR experiments, can resolve ambiguities in the assignment of carbon resonances.
Mass Spectrometry (MS)-Based Approaches for Molecular Characterization
Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise information about their molecular weight and sequence.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the elemental composition of this compound and the validation of its molecular formula (C₁₄H₂₀N₈O₅). The experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ would be expected to be in very close agreement with the theoretical value.
| Parameter | Theoretical Value |
| Molecular Formula | C₁₄H₂₀N₈O₅ |
| Monoisotopic Mass | 396.1557 Da |
| [M+H]⁺ (protonated) | 397.1635 Da |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.
The fragmentation typically occurs at the peptide bonds, leading to the formation of a series of b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The expected major b- and y-ion fragments for this compound are presented in the table below.
| Fragment Ion | Sequence | Calculated m/z |
| b₁ | G | 58.04 |
| b₂ | GG | 115.06 |
| b₃ | GGH | 252.12 |
| y₁ | G | 76.04 |
| y₂ | HG | 213.10 |
| y₃ | GHG | 270.12 |
| y₄ | GGHG | 327.14 |
The observed fragmentation pattern in the MS/MS spectrum serves as a definitive confirmation of the primary structure of this compound.
of this compound
The tetrapeptide this compound (GGHG) is a subject of significant scientific interest due to its coordination chemistry and potential biological relevance. A thorough understanding of its three-dimensional structure and its interactions with metal ions is crucial for elucidating its function. Advanced spectroscopic techniques provide invaluable insights into these aspects at a molecular level. This article focuses on the detailed structural and spectroscopic characterization of GGHG and its metal complexes using a suite of sophisticated analytical methods.
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation and structural characterization of ions in the gas phase. This method separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). The CCS is a key parameter that offers insights into the three-dimensional conformation of a molecule, independent of its mass-to-charge ratio.
In the context of peptides like this compound, IM-MS can distinguish between different conformers that may coexist in the gas phase. The presence of the flexible glycine (B1666218) residues and the bulky, functional histidine residue allows the peptide to adopt a variety of folded and extended structures. These different conformations will exhibit distinct drift times through the ion mobility cell, resulting in different CCS values.
A representative data table illustrating hypothetical CCS values for different conformers of this compound is presented below. These values are for illustrative purposes to demonstrate the type of data obtained from IM-MS experiments.
| Hypothetical Conformer | Charge State (z) | Drift Time (ms) | Collision Cross-Section (Ų) |
| Compact (Globular) | 1 | 15.2 | 150.5 |
| Partially Folded | 1 | 16.5 | 162.8 |
| Extended (Linear) | 1 | 18.1 | 178.3 |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in this compound give rise to characteristic CD signals in the far-UV region (typically 190-250 nm), which are sensitive to the peptide's conformation (e.g., random coil, β-turn, or other ordered structures).
Furthermore, CD spectroscopy is exceptionally sensitive to changes in conformation upon the binding of metal ions. The coordination of a metal ion to the histidine imidazole (B134444) nitrogen and amide nitrogens of the peptide backbone induces a chiral environment around the metal center. This results in distinct CD signals in the visible region, corresponding to d-d electronic transitions of the metal ion. The position, sign, and intensity of these induced CD bands provide detailed information about the coordination geometry of the metal-peptide complex.
Studies on copper(II) complexes with peptides containing a Gly-Gly-His sequence have shown that the coordination environment can be precisely probed using CD spectroscopy. For example, in a study of the related peptide Glycylsarcosyl-L-histidylglycine, the formation of a [CuL] complex, where the copper is coordinated to the terminal amino and imidazole nitrogens and a carbonyl oxygen, exhibits a d-d transition band at 648 nm in the CD spectrum. nih.gov Upon a pH increase, a different complex, [CuH-1L], forms with the copper coordinated to three nitrogens, showing a d-d transition at 580 nm. nih.gov Similarly, studies on peptides mimicking the CuZnSOD enzyme, which contain a -GGH- sequence, have utilized CD spectroscopy to identify the preferred metal binding sites and the formation of different coordination isomers. nih.gov
The following table presents representative CD spectral data for a Cu(II) complex of a GGH-containing peptide, illustrating the type of information obtained.
| Complex Species | pH | λmax (nm) | **Δε (M⁻¹cm⁻¹) ** | Assignment | Reference |
| [Cu(II)-(Glycylsarcosyl-L-histidylglycine)] | ~6.0 | 648 | +0.15 | d-d transition (N₂O₂ chromophore) | nih.gov |
| [Cu(II)H₋₁(Glycylsarcosyl-L-histidylglycine)] | ~8.0 | 580 | -0.25 | d-d transition (N₃O chromophore) | nih.gov |
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions in molecules and to monitor the formation of metal-ligand complexes. The peptide itself, this compound, exhibits absorption in the far-UV region due to π → π* transitions of the peptide bonds and the imidazole ring of histidine.
The coordination of transition metal ions to the peptide leads to the appearance of new absorption bands in the visible region of the spectrum. These bands arise from d-d electronic transitions of the metal ion, and their position (λmax) and intensity (molar absorptivity, ε) are highly sensitive to the coordination number, geometry, and the nature of the coordinating ligands (the nitrogen and oxygen atoms of the peptide).
UV-Vis titration experiments, where the concentration of the metal ion is systematically varied while keeping the peptide concentration constant, are particularly useful for determining the stoichiometry and stability of the resulting complexes. For example, the titration of a peptide containing a Gly-His-Gly sequence with increasing amounts of copper(II) shows a systematic shift in the λmax of the d-d absorption band, indicating the formation of a stable 1:1 complex. researchgate.net In the case of Glycylsarcosyl-L-histidylglycine, the [CuL] complex shows a d-d transition at 696 nm, which shifts to 652 nm upon formation of the [CuH-1L] species at higher pH. nih.gov
The table below summarizes representative UV-Visible spectral data for Cu(II) complexes with GGHG-related peptides.
| Complex Species | pH | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Coordination Environment | Reference |
| [Cu(II)-(Glycylsarcosyl-L-histidylglycylglycine)] | ~6.0 | 696 | 85 | N₂O₂ | nih.gov |
| [Cu(II)H₋₁(Glycylsarcosyl-L-histidylglycylglycine)] | ~8.0 | 652 | 120 | N₃O | nih.gov |
| [Cu(II)-(GHGHGHG)] | 7.4 | ~600 | Not specified | 1:1 Complex | researchgate.net |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as paramagnetic transition metal ions. When this compound forms a complex with a paramagnetic metal ion like Cu(II) (d⁹ configuration, one unpaired electron), EPR spectroscopy can provide detailed information about the electronic structure and the immediate coordination environment of the metal center.
The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor). The g-values are analogous to the chemical shift in NMR and provide information about the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) and with the nuclear spins of the coordinating ligand atoms (e.g., ¹⁴N from the imidazole and amide groups, I = 1).
For a Cu(II) complex in a frozen solution, the EPR spectrum typically exhibits axial or rhombic symmetry, characterized by different g-values (g∥ and g⊥, or gx, gy, and gz) and hyperfine coupling constants (A∥ and A⊥, or Ax, Ay, and Az). The magnitude of these parameters is indicative of the geometry of the complex (e.g., square planar, tetrahedral, or octahedral) and the nature of the donor atoms. For instance, the number of coordinating nitrogen atoms can often be determined from the superhyperfine splitting pattern observed in the g⊥ region of the spectrum.
The following table provides representative EPR parameters for a Cu(II) complex in a nitrogen- and oxygen-donating environment, similar to what would be expected for a Cu(II)-GGHG complex.
| Parameter | Value | Interpretation |
| g∥ | 2.2-2.4 | Consistent with a dₓ²-y² ground state in an axial geometry. |
| g⊥ | 2.04-2.08 | Typical for Cu(II) in a nitrogen/oxygen coordination sphere. |
| A∥ (⁶³Cu) | 150-200 x 10⁻⁴ cm⁻¹ | Reflects the covalent character of the in-plane sigma bonds. |
| A⊥ (⁶³Cu) | 10-30 x 10⁻⁴ cm⁻¹ | Provides information about the out-of-plane bonding. |
| AN (¹⁴N) | 10-15 G | Indicates coordination of nitrogen ligands. |
Conformational Dynamics and Structural Flexibility of Glycylglycyl L Histidylglycylglycine
Investigation of Intrinsic Conformational Landscapes
The intrinsic conformational landscape of a peptide is dictated by the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. For Glycylglycyl-L-histidylglycylglycine, the presence of three glycine (B1666218) residues confers a high degree of flexibility. Glycine, lacking a side chain, can explore a much larger region of the Ramachandran plot compared to other amino acids. This inherent flexibility suggests that the peptide does not adopt a single, rigid conformation in solution but rather exists as a dynamic ensemble of interconverting structures.
Molecular dynamics (MD) simulations are a powerful tool for exploring these landscapes at an atomistic level. nih.gov Such simulations for short peptides often reveal a rugged free energy landscape with multiple local minima corresponding to various transient secondary structures like β-turns and γ-turns. clemson.eduemorychem.science For instance, studies on glycine-containing peptides, such as GxG, where 'x' is a guest amino acid, provide insights into the conformational preferences. These studies indicate a significant population of the polyproline II (pPII) conformation for the central glycine residue in aqueous solutions. nih.gov
Table 1: Representative Backbone Dihedral Angles for Common Secondary Structures
| Secondary Structure | Φ (degrees) | Ψ (degrees) |
| Right-handed α-helix | -57 | -47 |
| Parallel β-sheet | -119 | 113 |
| Antiparallel β-sheet | -139 | 135 |
| Polyproline II (pPII) | -75 | 145 |
| γ-turn | -70 to -85 | 60 to 75 |
This table presents idealized dihedral angles for various secondary structures that this compound could transiently adopt.
Role of Amino Acid Sequence in Determining Conformational Preferences
The specific sequence of this compound plays a pivotal role in shaping its conformational preferences. The glycine residues act as flexible hinges, allowing the peptide to readily adopt various conformations. The central L-histidyl residue, with its imidazole (B134444) side chain, introduces specific structural constraints and interaction possibilities.
The histidine side chain can engage in hydrogen bonding with the peptide backbone or solvent molecules, thereby stabilizing certain conformations. researchgate.net Furthermore, the pKa of the imidazole ring (around 6.0) means that its protonation state is sensitive to the physiological pH range. This change in charge can significantly alter the electrostatic interactions within the peptide and with its environment, leading to a shift in the conformational equilibrium. The presence of the bulky and aromatic imidazole ring also sterically hinders the conformational freedom of the adjacent glycine residues to some extent, favoring specific local structures.
Impact of Solvent and Environmental Factors on Conformational States
The surrounding solvent and environmental conditions, such as pH and temperature, have a profound impact on the conformational states of this compound. Water, as a polar solvent, can form hydrogen bonds with the amide groups of the peptide backbone and the histidine side chain, influencing the stability of different conformations.
In aqueous solution, the hydrophobic parts of the peptide may tend to be shielded from the solvent, leading to more compact structures. Conversely, in less polar solvents, the peptide might adopt more extended conformations to maximize intramolecular hydrogen bonding. The inclusion of explicit water molecules in molecular dynamics simulations is crucial for accurately capturing these solvent-induced effects on peptide conformation. nih.gov
As mentioned, pH is a critical environmental factor due to the ionizable imidazole side chain of histidine. At pH values below its pKa, the positively charged imidazolium (B1220033) ion can form strong electrostatic interactions, such as salt bridges, which can stabilize specific folded structures. At higher pH values, the neutral imidazole ring can act as both a hydrogen bond donor and acceptor. Temperature also influences the conformational dynamics, with higher temperatures leading to increased thermal energy that allows the peptide to overcome energy barriers and explore a wider range of conformations.
Experimental Probes for Conformational Dynamics (e.g., Single-Molecule Spectroscopy, Fluorescence Resonance Energy Transfer)
A variety of advanced experimental techniques can be employed to probe the conformational dynamics of peptides like this compound. These methods provide valuable information that can be used to validate and refine computational models.
Single-molecule spectroscopy techniques, such as single-molecule Fluorescence Resonance Energy Transfer (smFRET), are particularly powerful for studying heterogeneous and dynamic systems. In a typical smFRET experiment, a donor and an acceptor fluorophore are attached to the peptide. The efficiency of energy transfer between them is dependent on the distance separating them, providing a direct measure of the intramolecular distance. By observing the FRET efficiency of individual molecules over time, it is possible to monitor conformational changes in real-time. nih.govnih.gov
Fluorescence Resonance Energy Transfer (FRET) , in general, is a spectroscopic technique that can report on the proximity of two fluorescent probes and is effective at the 1-10 nm scale, which is commensurate with the size of macromolecules. mdpi.com Genetically encoded FRET sensors have been developed to study protein-protein interactions and conformational changes. researchgate.net
Table 2: Common Experimental Techniques for Studying Peptide Conformational Dynamics
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on average structure, internuclear distances, and dynamics on various timescales. |
| Circular Dichroism (CD) Spectroscopy | Gives insights into the secondary structure content (e.g., α-helix, β-sheet). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Sensitive to the vibrational modes of the peptide backbone, which are influenced by the secondary structure. |
| Single-Molecule FRET (smFRET) | Allows for the direct observation of conformational distributions and dynamics of individual molecules. nih.gov |
These experimental approaches, often used in conjunction with computational simulations, provide a comprehensive picture of the complex conformational dynamics of this compound.
Relationship between Conformational Dynamics and Ligand Binding Mechanisms
The conformational dynamics of this compound are intrinsically linked to its mechanisms of ligand binding. The inherent flexibility of the peptide allows it to adopt different conformations, some of which may be more favorable for binding to a specific ligand. This concept is central to the theories of "induced fit" and "conformational selection" in molecular recognition.
In the induced-fit model, the initial binding of a ligand to the peptide induces a conformational change, leading to a more stable complex. nih.gov In contrast, the conformational selection model posits that the peptide exists in a pre-equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific pre-existing conformation.
The histidine residue in this compound is known to be a strong chelator of metal ions, such as Cu²⁺ and Ni²⁺. The conformational flexibility of the peptide backbone is crucial for arranging the donor atoms (from the imidazole ring and amide groups) in the correct geometry to coordinate with the metal ion. The binding of a metal ion would likely lead to a significant conformational reorganization, resulting in a more rigid and structured complex. researchgate.net Understanding the relationship between the unbound conformational ensemble and the structure of the ligand-bound state is key to elucidating the binding mechanism and the biological function of this tetrapeptide. Computational approaches can be used to study the dynamic properties of proteins and how they change upon ligand binding. semanticscholar.org
Metal Ion Coordination Chemistry and Bioinorganic Interactions of Glycylglycyl L Histidylglycylglycine
Stoichiometry and Thermodynamic Stability of Metal-Glycylglycyl-L-histidylglycylglycine Complexes
The formation of stable complexes between Glycylglycyl-L-histidylglycylglycine and various metal ions is a thermodynamically driven process. The stoichiometry and stability of these complexes are critical determinants of their biological activity and potential applications. Sophisticated analytical techniques are employed to unravel these fundamental parameters.
Potentiometric titration is a powerful and widely used technique to determine the protonation constants of a ligand and the stability constants of its metal complexes in solution. By monitoring the pH of a solution containing the peptide as a function of added acid or base, the pKa values of the ionizable groups (the terminal amine, the imidazole (B134444) ring of histidine, and the terminal carboxyl group) can be accurately determined.
A hypothetical data table based on typical findings for similar peptides is presented below to illustrate the nature of the expected results.
| Metal Ion | Complex Species | Log β |
| Cu(II) | [Cu(H2L)]2+ | 9.8 |
| Cu(II) | [Cu(HL)]+ | 15.2 |
| Cu(II) | [CuL] | 18.5 |
| Cu(II) | [Cu(H-1L)]- | 21.3 |
| Ni(II) | [Ni(H2L)]2+ | 7.5 |
| Ni(II) | [Ni(HL)]+ | 12.1 |
| Ni(II) | [NiL] | 14.8 |
| Zn(II) | [Zn(H2L)]2+ | 6.9 |
| Zn(II) | [Zn(HL)]+ | 11.5 |
Note: This table is illustrative and not based on experimental data for this compound.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction between a metal ion and a peptide. By directly measuring the heat released or absorbed during the titration of a metal ion into a solution of this compound, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deeper insights into the driving forces of complex formation.
For instance, a negative enthalpy change would indicate that the binding is an exothermic process, driven by the formation of strong coordinate bonds. The entropy change provides information about the changes in the degrees of freedom of the system upon complexation, including the release of water molecules from the hydration shells of the metal ion and the peptide. While specific ITC data for this compound is not available in the provided search results, the technique is instrumental in characterizing the thermodynamics of metal-peptide interactions.
An illustrative table of thermodynamic parameters that could be obtained from an ITC experiment is shown below.
| Metal Ion | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| Cu(II) | 2.5 x 106 | -8.5 | -2.3 | -10.8 | 1.02 |
| Ni(II) | 1.8 x 105 | -5.2 | -1.9 | -7.1 | 0.98 |
| Zn(II) | 9.5 x 104 | -4.1 | -2.5 | -6.6 | 1.05 |
Note: This table is illustrative and not based on experimental data for this compound.
Identification of Metal Binding Sites and Elucidation of Coordination Modes
Understanding how and where a metal ion binds to this compound is crucial for comprehending the structure and function of the resulting complex. The peptide offers several potential donor atoms for metal coordination.
The imidazole side chain of the histidine residue is a primary and highly specific binding site for many transition metal ions, including Cu(II), Ni(II), and Zn(II). The nitrogen atoms of the imidazole ring (Nπ and Nτ) are excellent electron donors and readily form stable coordinate bonds with metal ions. The specificity arises from the favorable geometry and electronic properties of the imidazole ring, which can act as a monodentate or a bridging ligand. In the context of this compound, the imidazole nitrogen is often the initial anchoring point for metal ion binding.
Spectroscopic Characterization of Metal-Glycylglycyl-L-histidylglycylglycine Complexes
A variety of spectroscopic techniques are employed to characterize the structural and electronic properties of the metal complexes of this compound. These methods provide valuable information about the coordination environment of the metal ion.
Commonly used spectroscopic techniques include:
UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the coordination geometry and the nature of the coordinating ligands. Changes in the absorption spectra upon addition of the peptide to a metal ion solution can be used to monitor complex formation and infer the coordination environment. For example, the λmax of the d-d band of Cu(II) shifts to lower wavelengths (higher energy) as more nitrogen donors from the peptide coordinate to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the metal complex in solution. The chemical shifts of the peptide protons and carbons are sensitive to the proximity of the paramagnetic metal ion and to conformational changes upon complexation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy is a powerful tool for probing the coordination geometry and the nature of the donor atoms in the first coordination sphere of the metal ion.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the involvement of specific functional groups (e.g., amide C=O, N-H) in metal coordination by observing shifts in their characteristic vibrational frequencies upon complexation.
While specific spectroscopic data for this compound complexes are not detailed in the provided search results, the application of these techniques is standard practice in the field of bioinorganic chemistry for the characterization of such systems.
Redox Chemistry of Metal-Glycylglycyl-L-histidylglycylglycine Complexes (e.g., Cu(II)/Cu(III) Transitions)
The redox chemistry of metal-GGHG complexes is of great interest, particularly the ability of the copper complex to cycle between different oxidation states, such as Cu(II) and Cu(III). The stabilization of the higher Cu(III) oxidation state is a key feature of copper-peptide chemistry and is relevant to the mechanism of certain copper-containing enzymes and the design of oxidation catalysts.
The deprotonated amide nitrogens of the peptide backbone are strong sigma-donors that can effectively stabilize the Cu(III) state. The oxidation of the square-planar [CuII(H₋₃GGHG)]²⁻ complex (where H₋₃ indicates the deprotonation of three amide protons) to the corresponding Cu(III) species, [CuIII(H₋₃GGHG)]⁻, can be achieved using chemical oxidants or electrochemically.
The formation of the Cu(III) complex is accompanied by distinct spectroscopic changes. Research on the closely related peptide Glycylglycyl-L-histidylglycine (Gly₂HisGly) shows that its Cu(III) complex, generated by oxidation with H₂O₂ in the presence of ascorbic acid, exhibits characteristic absorption bands. tandfonline.com The Cu(III) species is intensely colored and displays strong LMCT bands in the UV-Vis spectrum, which are absent in the Cu(II) precursor. tandfonline.com
The table below shows the UV-Vis spectral data for the Cu(III) complex of the analogous peptide, Gly₂HisGly, which provides a model for the GGHG system. tandfonline.com
| Complex Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| [CuIII(H₋₂Gly₂HisGly)] | 260 | ~8,000 | Intense LMCT band. tandfonline.com |
| 396 | ~6,000 | Characteristic visible absorption band. tandfonline.com |
The redox potential for the Cu(III)/Cu(II) couple is highly dependent on the coordination environment and the specific peptide sequence. The presence of the imidazole ligand and the number of deprotonated amide nitrogens significantly influence the stability of the Cu(III) state and thus the potential at which the transition occurs. This tunable redox behavior is crucial for the potential catalytic applications of these complexes.
Kinetic Aspects of Metal Complex Formation and Dissociation
The study of the kinetics of metal complex formation and dissociation provides insight into the reaction mechanisms and the lability of the metal-ligand bonds. The formation of a stable metal complex with a multidentate ligand like this compound does not occur in a single step but proceeds through a series of rapid, sequential binding events.
Studies on the kinetics of Cu(II) complexation with the similar peptide glycylglycyl-L-histidine have shown that the formation of the final square-planar complex (involving the amino, two deprotonated amides, and imidazole nitrogen donors) occurs on the millisecond timescale. nih.gov The rate of these reactions can be studied using stopped-flow spectrophotometry, which allows for the monitoring of rapid changes in the absorbance spectrum as the complex forms.
The dissociation of the metal ion from the peptide complex is equally important. In biological systems, the transfer of metal ions between different ligands is a key process. The dissociation of a metal from a tightly bound peptide complex is often a slow process. However, the rate can be significantly enhanced by protonation (a proton-assisted pathway) or by the presence of another competing ligand (a nucleophilic pathway). For instance, the displacement of Ni(II) from its complex with glycylglycyl-L-histidine has been shown to proceed via a proton-assisted pathway where the rate-determining step is the cleavage of the first metal-peptide nitrogen bond. nih.gov
The rates of formation and dissociation are crucial for understanding the biological relevance and potential applications of these complexes. For example, a complex that forms quickly but also dissociates readily might be involved in metal transport, whereas a kinetically inert complex might be more suitable for catalytic or therapeutic applications where stability is required.
Investigation of this compound as a Ligand in Homogeneous Catalysis Models
The ability of this compound to form stable complexes with transition metals and the accessibility of different metal oxidation states (e.g., Cu(II)/Cu(III)) make these systems attractive models for homogeneous catalysis. While specific catalytic applications of the GGHG ligand itself are not extensively documented, the reactivity of similar copper-peptide complexes provides a strong basis for its potential use.
Copper complexes of peptides, particularly those that can stabilize a Cu(III) intermediate, are known to be competent catalysts for oxidation reactions. For example, copper-tetraglycine complexes have been shown to catalyze the oxidation of various substrates, including the oxidation of water and the oxidation of sulfite (B76179) by dissolved oxygen. tandfonline.com The mechanism of these reactions often involves the formation of a high-valent copper-oxo or copper-peroxo species.
The GGHG ligand could be investigated in several catalytic model systems:
Oxidation Catalysis: The [Cu(GGHG)] complex could be explored as a catalyst for the oxidation of organic substrates, such as phenols, catechols, or ascorbic acid, using oxidants like hydrogen peroxide or molecular oxygen. rsc.org The chiral nature of the ligand also offers the possibility of developing asymmetric oxidation catalysts.
Biomimetic Modeling: The complex can serve as a structural and functional model for the active sites of copper-containing enzymes, such as tyrosinase or catechol oxidase. By studying the catalytic activity of the [Cu(GGHG)] complex towards the substrates of these enzymes, insights into the enzymatic mechanisms can be gained.
Hydrolytic Reactions: Metal complexes can function as artificial metalloenzymes for the hydrolysis of esters or phosphate (B84403) esters. The GGHG ligand could provide a scaffold for positioning a metal ion to act as a Lewis acid catalyst in such reactions.
The catalytic activity would be highly dependent on factors such as pH, temperature, and the nature of the substrate. The modular nature of peptides allows for systematic modifications to the GGHG sequence to tune the steric and electronic properties of the metal's coordination sphere, thereby optimizing the complex for a specific catalytic transformation.
Mechanistic Insights into Biological Interactions in Vitro Studies
Glycylglycyl-L-histidylglycylglycine as a Model Compound for Studying Peptide Bond Formation and Stability
The structure of this compound (GGHG) makes it a noteworthy subject for investigating the fundamental principles of peptide bond chemistry. The stability of a peptide is largely dictated by its amino acid sequence and its susceptibility to enzymatic degradation. Peptides rich in glycine (B1666218) and proline residues, for instance, often exhibit increased resistance to proteolysis. Monomeric peptides composed of repeating Gly-Pro-Hyp triplets are known to be highly resistant to enzymatic degradation by many common serum proteases. nih.gov The GGHG sequence, containing three glycine residues, is expected to confer a degree of conformational flexibility and stability.
However, the presence of other residues can introduce cleavage sites. The tripeptide Gly-His-Lys (GHK), for example, is known to be susceptible to fast proteolytic cleavage, which can reduce its activity in biological fluids. acs.org The stability of GGHG would therefore be a balance between the stabilizing influence of its glycine residues and the potential susceptibility of the bonds adjacent to the histidine residue. Studies on the enzymatic degradation of histidine itself show it can be deaminated to glutamate (B1630785) or decarboxylated to aspartate, suggesting multiple pathways for its catabolism once the peptide is hydrolyzed. nih.govnih.gov The inherent stability of a peptide chain is crucial for its function, and GGHG serves as a useful model for exploring how flanking glycine residues can modulate the stability of a centrally located, biochemically active histidine residue.
Enzymatic Interactions and Reaction Mechanisms (In Vitro)
The interaction between a peptide and an enzyme is governed by the peptide's primary sequence and the specific structural features of the enzyme's active site. For GGHG, its sequence dictates how it might be recognized and processed by various proteases. Metallocarboxypeptidases, for instance, are a class of enzymes that cleave C-terminal amino acid residues from peptides. Their specificity varies significantly; A-type carboxypeptidases prefer hydrophobic C-terminal residues, while B-type enzymes favor basic residues like arginine. nih.govnih.gov Given that GGHG terminates with a glycine residue, which is small and neutral, its hydrolysis by these specific carboxypeptidases would likely be inefficient compared to their preferred substrates.
Table 1: Predicted Interaction of this compound with Various Proteases
| Enzyme Class | Typical Substrate Preference (C-terminal residue) | Predicted Activity on GGHG | Rationale |
|---|---|---|---|
| Carboxypeptidase A-like | Large, hydrophobic (e.g., Phe, Tyr, Trp) | Low | The C-terminal Glycine is small and not hydrophobic. |
| Carboxypeptidase B-like | Basic (e.g., Arg, Lys) | Low | The C-terminal Glycine is not a basic residue. |
| Chymotrypsin (B1334515) | Large, hydrophobic internal residues (e.g., Phe, Tyr) | Low | The peptide lacks the large hydrophobic residues that chymotrypsin prefers for cleavage. |
| Aminopeptidases | Various N-terminal residues | Moderate to High | Would sequentially cleave glycine residues from the N-terminus. |
Histidine-containing peptides can modulate the activity of certain enzymes, often through interactions with metal ion cofactors. The imidazole (B134444) side chain of histidine is a potent ligand for transition metal ions. The related copper-peptide complex, GHK-Cu, has been shown to influence enzymes involved in tissue remodeling and antioxidant defense. For example, GHK-Cu can activate superoxide (B77818) dismutase (SOD), a key antioxidant enzyme that relies on copper and zinc cofactors. chempep.com It also inhibits matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. chempep.com
The mechanism of modulation often involves the peptide acting as a chaperone or delivery vehicle for a metal ion, influencing the metal's availability for the enzyme's active site. The GGHG peptide, with its central histidine residue, possesses the structural motif necessary for such interactions. By binding to a metal ion like copper (Cu²⁺), GGHG could potentially alter the catalytic activity of metalloenzymes by either presenting the metal to an apoenzyme (an enzyme lacking its cofactor) or by competing for the metal at the active site, thereby inhibiting the enzyme.
Antioxidant Mechanisms at the Molecular Level (In Vitro)
Histidine and peptides containing this amino acid are recognized for their antioxidant properties, which are largely attributed to the imidazole ring of the histidine side chain. nih.govmdpi.com This ring can act as a hydrogen donor to neutralize reactive oxygen species (ROS). nih.gov In vitro studies on various histidine-containing peptides have demonstrated their ability to scavenge damaging free radicals. For instance, the tripeptide Gly-His-Lys (GHK) has been shown to reduce levels of hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.gov
The effectiveness of an antioxidant is often measured using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The results are typically expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. While some histidine peptides show potent activity against certain radicals, their effectiveness can vary; they may effectively quench singlet oxygen and hydroxyl radicals but show little to no scavenging effect on DPPH or superoxide radicals. nih.gov The antioxidant capacity of GGHG is predicted to stem from its histidine residue, which can interrupt free-radical chain reactions.
Table 2: Comparative DPPH Radical Scavenging Activity of Various Antioxidant Peptides
| Peptide/Compound | Source/Type | IC₅₀ Value (mM) |
|---|---|---|
| SSGPPVPGPMGPMGPR | Skipjack Tuna Bone | 3.149 rsc.org |
| GSH (Glutathione) | Standard Antioxidant | 0.329 rsc.org |
| SRLac (Ser-Arg-Lac) | Synthetic Glycopeptide | ~0.014 (as µg/ml) researchgate.net |
| Ascorbic Acid | Standard Antioxidant | ~0.016 (as µg/ml) researchgate.net |
One of the key mechanisms by which GGHG can mitigate oxidative stress is through the chelation of redox-active transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺). These metal ions can catalyze the formation of highly destructive hydroxyl radicals from less reactive species like hydrogen peroxide via Fenton-type reactions. By sequestering these metal ions into stable complexes, chelating agents prevent them from participating in these damaging reactions.
The Gly-Gly-His (GGH) sequence is a well-established, high-affinity copper-binding motif. sigmaaldrich.comresearchgate.net The copper (II) ion is coordinated by the nitrogen from the imidazole side chain of histidine, the nitrogen from the N-terminal amino group, and the deprotonated amide nitrogen of the peptide bond between the two glycine residues. wikipedia.org This forms a stable, square-planar complex. chempep.com The high stability constant of the GGH-Cu complex (log₁₀ = 16.44) underscores the strength of this interaction. wikipedia.org The GGHG peptide contains this exact GGH sequence at its N-terminus, making it a potent metal chelator. This ability to bind and inactivate pro-oxidant metal ions is a primary mechanism of its antioxidant action. nih.gov
Table 3: Stability Constants for Metal Complexes with Histidine-Containing Peptides
| Peptide | Metal Ion | log K (Stability Constant) | Reference Context |
|---|---|---|---|
| Gly-Gly-His (GGH) | Cu²⁺ | 16.44 | Represents a high-affinity binding site. wikipedia.org |
| Gly-His (GH) | Cu²⁺ | 8.68 | Shows the importance of the full GGH sequence for high stability. wikipedia.org |
| H₃glyox | Mn²⁺ | 16.75 | For comparison with a synthetic chelator. nih.gov |
| H₃glyox | Cu²⁺ | 30.21 | For comparison with a synthetic chelator. nih.gov |
Investigation of Peptide-Protein Binding Domains and Specificity (In Vitro)
In vitro research has explored the affinity of this compound (GGHG) for metal ions, specifically copper(II), providing insights into its molecular interaction capabilities. Studies on an acetylated and amidated form of the peptide have been conducted to determine the structures and relative free energies of its complexes with Cu(II) in aqueous solutions at varying pH levels. researchgate.net
Computational studies using ab initio methods have been employed to understand the binding characteristics. These theoretical investigations have revealed that in all Cu(II)-peptide complexes involving GGHG, the deprotonation of two amide groups occurs readily at or below a pH of 7. The research focused on determining the geometry of these complexes in both gaseous and solution phases, with solvation effects estimated using continuum solvation models. Such studies are crucial for quantifying the affinity and selectivity of amino acid side chains for metal ions, which are key determinants of the metal-binding properties of peptides and proteins. researchgate.net
The primary binding site for copper(II) in peptides like GGHG is typically centered around the histidine residue, due to the high affinity of its imidazole side chain for transition metals. The specific coordination of the copper ion can involve the imidazole nitrogen of histidine along with amide nitrogens from the peptide backbone. The elongation of the amino acid side chain and the specific sequence of amino acids, such as in GGHG, influence the structure and stability of the resulting metal-peptide complex. researchgate.net
These investigations into the interaction of GGHG with copper are relevant to understanding the roles of similar peptides in biological systems, such as in the N-terminus domains of proteins like the amyloid-beta peptide and the prion protein, which are known to have high-affinity metal-binding sites. researchgate.net
Table 1: Summary of In Vitro Binding Studies for GGHG Peptide
| Investigated Interaction | Key Findings | Research Method |
|---|---|---|
| Affinity for Copper(II) | The peptide forms complexes with Cu(II), readily causing deprotonation of two amide groups at or below pH 7. researchgate.net | Ab initio computational study researchgate.net |
| Binding Site Characteristics | Histidine-based binding sites are crucial for transition metal binding. researchgate.net | Theoretical analysis researchgate.net |
Cellular Studies in Model Systems (e.g., effects on IL-6 secretion in fibroblast cell lines in vitro)
Based on the conducted search of scientific literature, no in vitro studies were found that specifically investigate the effects of this compound on Interleukin-6 (IL-6) secretion in fibroblast cell lines.
Computational Modeling and Simulation Studies
Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (MM) Methods for Reaction Mechanisms and Electronic Structure
Quantum mechanical (QM) methods are essential for accurately describing the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. For a peptide such as Glycylglycyl-L-histidylglycylglycine, QM calculations can be employed to study phenomena like protonation states of the histidine imidazole (B134444) ring, the nature of peptide bonds, and reaction pathways involving bond formation or cleavage.
Hybrid QM/MM methods offer a computationally tractable approach for studying chemical events in large systems, such as a peptide in solution or bound to a protein. nih.govunipi.it In this approach, the chemically active region (e.g., the histidine sidechain of this compound undergoing a reaction) is treated with a high-level QM method, while the remainder of the system (the peptide backbone, other residues, and solvent) is treated with a more computationally efficient MM force field. nih.gov This partitioning allows for an accurate description of the electronic changes in the reactive center while still accounting for the environmental effects of the surroundings. unipi.it For instance, QM/MM simulations can be used to calculate the free energy barrier for a proton transfer reaction involving the histidine residue, providing detailed mechanistic insights. nih.gov
Table 1: Illustrative QM/MM Partitioning for a Protonation Study
| Component | Computational Method | Rationale |
|---|---|---|
| Histidine Imidazole Ring | Quantum Mechanics (QM) | Accurately models the changes in electronic structure during protonation/deprotonation. |
| Peptide Backbone & Glycine (B1666218) Residues | Molecular Mechanics (MM) | Provides the structural context and steric effects on the reactive center. |
| Solvent (Water) | Molecular Mechanics (MM) | Accounts for electrostatic and solvation effects of the aqueous environment. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals the conformational landscape, dynamic behavior, and interactions of a peptide like this compound in various environments. uit.nonih.gov
In all-atom MD simulations, every atom in the system, including the peptide and surrounding solvent molecules, is explicitly represented. This high-resolution approach provides detailed information about the peptide's flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. nih.govnih.gov Using force fields such as CHARMM or AMBER, simulations of this compound in a box of explicit water molecules can be performed to explore its conformational preferences. Analysis of the resulting trajectories can identify stable secondary structures, characterize the flexibility of the glycine linkers, and determine the solvent-accessible surface area of the histidine residue, which is crucial for its interaction with molecular targets. nih.govresearchgate.net
Table 2: Representative Dihedral Angles for a Hypothetical Stable Conformer of this compound from an All-Atom MD Simulation
| Residue | Phi (Φ) Angle (degrees) | Psi (Ψ) Angle (degrees) | Chi1 (χ1) Angle (degrees) |
|---|---|---|---|
| Glycyl-1 | N/A | 150 | N/A |
| Glycyl-2 | -80 | 145 | N/A |
| L-Histidyl-3 | -75 | -45 | 65 |
| Glycyl-4 | 85 | N/A | N/A |
While all-atom simulations provide high detail, their computational cost limits them to relatively short timescales (typically nanoseconds to microseconds). Coarse-grained (CG) MD simulations overcome this limitation by reducing the number of degrees of freedom in the system. nih.govmdpi.com In a CG model, groups of atoms (e.g., an entire amino acid side chain or backbone segment) are represented as single "beads." nih.govmdpi.com This simplification allows for simulations to be run for much longer timescales (microseconds to milliseconds), enabling the study of slower processes such as peptide folding, aggregation, or large-scale conformational changes upon binding to a surface. nih.govrsc.org For this compound, a CG model could be used to investigate its self-assembly behavior in solution or its interaction with a lipid membrane. mdpi.com
Density Functional Theory (DFT) Calculations for Stability and Spectroscopic Properties
Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of a system based on its electron density. DFT provides a good balance between accuracy and computational cost for many molecular systems. It is widely used to determine the relative stability of different conformers of a peptide by optimizing their geometries and calculating their electronic energies. escholarship.org For this compound, DFT could be used to compare the energies of various folded and extended structures to predict the most stable gas-phase conformation. Furthermore, DFT can be used to simulate spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data from infrared (IR) or Raman spectroscopy to validate the computed structures.
Molecular Docking and Binding Site Prediction for Peptide-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein). nih.gov This method is crucial for predicting how this compound might interact with a biological target. The process involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the receptor. researchgate.net These poses are then evaluated using a scoring function that estimates the binding affinity. nih.gov The results of a docking study can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the peptide-receptor complex. nih.gov
Free Energy Calculations for Binding Affinity Determination (e.g., MM/PBSA, MM/GBSA)
While docking provides a rapid assessment of potential binding modes, more accurate estimations of binding affinity require free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for calculating the free energy of binding. nih.govsci-hub.ru These methods combine the molecular mechanics energy of the complex with a continuum solvation model to estimate the binding free energy. frontiersin.orgnih.gov Typically, snapshots from an MD simulation of the peptide-receptor complex are analyzed to calculate the average binding free energy, which includes contributions from van der Waals and electrostatic interactions, polar and nonpolar solvation energies, and conformational entropy. nih.govambermd.org These calculations can be used to rank different ligands or to refine the results of molecular docking studies. nih.gov
Table 3: Illustrative Breakdown of Binding Free Energy Components from an MM/GBSA Calculation
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| ΔEvdW (van der Waals) | -25.5 | Favorable shape complementarity and dispersion forces. |
| ΔEelec (Electrostatic) | -18.2 | Favorable electrostatic interactions (e.g., hydrogen bonds). |
| ΔGpolar (Polar Solvation) | +30.8 | Unfavorable energy for desolvating polar groups upon binding. |
| ΔGnonpolar (Nonpolar Solvation) | -4.1 | Favorable energy from the hydrophobic effect. |
| ΔGbinding (Total) | -17.0 | Estimated overall binding free energy. |
Note: Entropy contributions (-TΔS) are often calculated separately and can be difficult to converge.
Machine Learning Approaches in Peptide Research and Design
The application of computational tools, particularly machine learning (ML) and artificial intelligence (AI), has become a transformative force in peptide-based drug discovery. nih.gov These technologies offer the potential to navigate the vast chemical space of possible amino acid sequences and accelerate the identification and optimization of therapeutic candidates. nih.govnih.gov While specific, published machine learning models focusing exclusively on this compound are not extensively documented, the principles and methodologies are directly applicable to understanding its properties and designing novel analogues. ML systems can model quantitative structure-property relationships (QSPR) to make property predictions for new molecules based on existing experimental data. nih.gov
Machine learning can significantly assist in peptide research by partially replacing expensive and time-consuming laboratory experiments. nih.gov For a tetrapeptide like this compound, these approaches can predict a wide array of characteristics, from fundamental physicochemical properties to complex biological activities and pharmacokinetic profiles.
A crucial first step in applying machine learning to peptides is the conversion of the amino acid sequence into a numerical format that algorithms can process. gu.se This is achieved through various molecular representations or "descriptors," which can be sequence-based or structure-based. gu.se These descriptors encode the physicochemical properties of the amino acids, turning the peptide sequence into a set of features for the model. acs.org
Common machine learning tasks in peptide research include classification (predicting a categorical property, such as whether a peptide is antimicrobial) and regression (predicting a continuous value, like binding affinity or inhibitory concentration). nih.govnih.gov Researchers employ a variety of algorithms, from traditional models to more complex deep learning architectures, to build these predictive tools. nih.govnih.gov The integration of AI can expedite the design, screening, and optimization processes, leading to the development of more effective peptide-based therapeutics. nih.gov
The table below summarizes various machine learning models and the peptide properties they are commonly used to predict, all of which could be applied to characterize this compound.
| Machine Learning Model | Predicted Peptide Properties | Application Context for this compound |
| Random Forest (RF) | ADMET Properties (e.g., Caco-2 permeability, P-gp substrate), Bioactivity (Antimicrobial, Anticancer) nih.govresearchgate.net | Predicting the likely absorption, distribution, metabolism, and excretion profile; assessing potential therapeutic activities. |
| Support Vector Machine (SVM) | Bioactivity, Cytochrome P450 (CYP) Inhibition nih.govnih.gov | Evaluating potential for drug-drug interactions by predicting inhibition of key metabolic enzymes. |
| Gradient Boosting (e.g., XGBoost) | ADMET Properties, Stability in biological fluids nih.gov | Predicting the peptide's stability and permeability, crucial for its development as a therapeutic agent. |
| Deep Learning (e.g., Neural Networks) | Bioactivity, Hemolytic Activity, Structure-Activity Relationships nih.govyoutube.com | Modeling complex, non-linear relationships between the peptide's sequence and its biological function or toxicity. |
| Automated Machine Learning (AutoML) | Broad ADMET Properties nih.gov | Efficiently searching for the best combination of ML algorithms and hyperparameters to build optimal predictive models for various properties. nih.gov |
The general workflow for using machine learning to design new peptides based on a known sequence like this compound involves several stages, from data collection to experimental validation.
| Step | Description | Relevance to this compound |
| 1. Data Curation | Collect a dataset of peptides with known properties (e.g., bioactivity, stability). This data can come from public databases or internal experiments. oup.com | A dataset of short peptides, particularly those containing histidine, would be used to train the model. |
| 2. Feature Engineering | Convert peptide sequences into numerical descriptors (e.g., amino acid composition, physicochemical properties, structural information). gu.se | The sequence "Gly-Gly-His-Gly-Gly" would be transformed into a vector of numerical features. |
| 3. Model Training | Select an appropriate ML algorithm (e.g., Random Forest, Neural Network) and train it on the curated dataset to learn the relationship between the features and the target property. researchgate.net | The model learns what sequence features contribute to a desired outcome (e.g., high stability). |
| 4. In Silico Screening & Design | Use the trained model to predict the properties of a vast library of virtual peptides or to generate entirely new sequences with desired characteristics. nih.govnih.gov | The model could predict the activity of thousands of variations of the original peptide or generate novel tetrapeptides predicted to be superior. |
| 5. Synthesis & Validation | Synthesize the most promising peptide candidates identified by the model and test their properties experimentally to validate the model's predictions. nih.gov | Top-scoring designs would be synthesized and tested in the lab to confirm if the predicted improvements are real. |
Ultimately, the goal of applying machine learning to a compound like this compound is to accelerate the discovery of novel peptides with improved therapeutic potential. nih.gov By leveraging computational power to predict properties and guide design, researchers can more efficiently focus lab resources on candidates with the highest probability of success. nih.gov
Design and Investigation of Glycylglycyl L Histidylglycylglycine Analogues and Derivatives
Rational Design Principles for Modified Glycylglycyl-L-histidylglycylglycine Peptides
The rational design of modified this compound peptides is grounded in a comprehensive understanding of the parent molecule's structure and function. A primary consideration is the role of the histidine residue, which is often crucial for the peptide's biological activity, including its ability to chelate metal ions. Design strategies frequently focus on modifying the peptide backbone to increase resistance to enzymatic degradation, a common limitation of natural peptides. This can be achieved by incorporating non-natural amino acids, such as D-amino acids, or by altering the peptide bonds themselves.
Another key principle involves the modification of the side chains of the constituent amino acids to enhance receptor binding affinity or to introduce novel functionalities. For instance, alterations to the glycine (B1666218) residues can modulate the peptide's flexibility and conformation, which in turn can influence its interaction with biological targets. Computational modeling and simulation are often employed to predict how specific modifications will affect the peptide's three-dimensional structure and its binding energetics with target molecules. The overarching goal is to create analogues with improved pharmacokinetic and pharmacodynamic properties.
Synthesis and Characterization of Novel Analogues
The synthesis of novel this compound analogues is predominantly achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of natural and non-natural amino acids to a growing peptide chain anchored to a solid resin support. The use of protecting groups for the amino acid side chains is essential to prevent unwanted side reactions during the coupling steps. Following the completion of the peptide sequence, the analogue is cleaved from the resin and deprotected.
Purification of the synthesized analogues is typically performed using high-performance liquid chromatography (HPLC), which separates the desired peptide from impurities and by-products of the synthesis. The characterization and confirmation of the novel analogues' structures are carried out using a combination of analytical techniques. Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of the analogue in solution.
Structure-Activity Relationship (SAR) Studies of Analogues in Model Systems
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound scaffold influence its biological activity. These studies involve systematically synthesizing a series of analogues with specific variations and then evaluating their activity in relevant in vitro and in vivo model systems. By comparing the activities of these analogues, researchers can deduce which structural features are essential for the desired biological effect.
For example, a series of analogues might be created where the histidine residue is replaced by other amino acids to determine the importance of the imidazole (B134444) side chain for activity. Similarly, the length of the peptide chain can be varied, or different functional groups can be introduced at the N- or C-terminus. The data from these studies are used to build a comprehensive SAR profile, which guides the further optimization of lead compounds.
| Modification | Position | Observed Activity Change |
| Alanine substitution | Histidine | Significant decrease in activity |
| D-amino acid substitution | Glycine (position 2) | Increased stability, slight decrease in activity |
| N-terminal acetylation | Glycine (position 1) | Increased stability, comparable activity |
| C-terminal amidation | Glycine (position 5) | Increased stability, enhanced activity |
This table represents hypothetical data for illustrative purposes, as specific experimental results for GGHG analogues are not extensively available in public literature.
Peptidomimetic Design Strategies Based on the this compound Scaffold
Peptidomimetic design aims to create molecules that mimic the essential structural and functional features of a peptide, such as this compound, but with improved drug-like properties, including enhanced stability and oral bioavailability. One common strategy is to replace parts of the peptide backbone with non-peptidic linkers that are resistant to enzymatic cleavage.
Another approach involves identifying the key pharmacophore of the GGHG peptide—the essential three-dimensional arrangement of functional groups responsible for its biological activity. This pharmacophore can then be incorporated into a more rigid and stable non-peptide scaffold. Computational chemistry plays a vital role in designing peptidomimetics by predicting the conformations of potential mimetic structures and their interactions with the biological target. The ultimate goal of these strategies is to develop small-molecule drugs that replicate the therapeutic effects of the parent peptide but with a more favorable pharmacokinetic profile.
Advanced Analytical and Methodological Developments for Research Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of peptides in complex biological matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow for a peptide like Glycylglycyl-L-histidylglycylglycine, the sample would first be subjected to a separation process using a liquid chromatograph. The separation is based on the physicochemical properties of the peptide, such as its hydrophobicity and charge, which determine its interaction with the stationary phase of the chromatography column.
Following separation, the peptide is introduced into the mass spectrometer, where it is ionized. The resulting ions are then selected in the first mass analyzer, fragmented, and the fragment ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of interfering substances.
While this methodology is theoretically applicable, specific parameters such as the choice of chromatographic column, mobile phase composition, ionization source settings, and fragmentation transitions for this compound are not documented in the available scientific literature.
Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition |
| Chromatography Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (m/z) | [M+H]⁺ |
| Fragment Ions (m/z) | To be determined experimentally |
Capillary Electrophoresis and Microfluidic Platforms for Peptide Analysis
Capillary electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of peptides. Separation in CE is based on the differential migration of charged molecules in an electric field within a narrow capillary. The electrophoretic mobility of a peptide is dependent on its charge-to-size ratio.
For a peptide such as this compound, its net charge at a given pH would determine its migration behavior. The presence of the histidine residue, with its imidazole (B134444) side chain, would make the peptide's charge particularly sensitive to pH changes around its pKa.
Microfluidic platforms, or "lab-on-a-chip" systems, integrate various analytical processes, including sample handling, separation, and detection, onto a single microchip. These platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput analysis. A microfluidic device could be designed to perform electrophoretic separation of this compound, potentially coupled with a sensitive detection method like laser-induced fluorescence or mass spectrometry.
However, specific studies detailing the application of either capillary electrophoresis or microfluidic platforms for the analysis of this compound are not found in the reviewed literature.
Future Directions and Emerging Research Avenues for Glycylglycyl L Histidylglycylglycine
Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding
A synergistic approach that combines advanced experimental techniques with sophisticated computational methods is crucial for a comprehensive understanding of Glycylglycyl-L-histidylglycylglycine's structure, dynamics, and interactions. Molecular dynamics (MD) simulations, for instance, offer a powerful tool to explore the conformational landscape of the peptide in various environments. nih.govrsc.org These simulations can provide atomic-level insights into the peptide's flexibility, solvent interactions, and the dynamic process of metal ion binding, complementing experimental data from spectroscopic methods. mdpi.commdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure of the peptide and its metal complexes. ekb.eg This approach allows for a detailed analysis of coordination geometries and the nature of the bonds between the peptide and metal ions. nih.gov By integrating these computational models with experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can build highly accurate models of this compound's behavior. nih.govnih.gov
| Computational Method | Application to this compound | Potential Insights |
| Molecular Dynamics (MD) Simulations | Simulating the peptide's behavior in aqueous solution or near a membrane surface. | Understanding conformational flexibility, solvent effects, and initial binding events with metal ions or other molecules. mdpi.comnih.gov |
| Density Functional Theory (DFT) | Calculating the electronic structure and energies of different coordination geometries with metal ions. | Predicting the most stable binding modes, bond strengths, and spectroscopic properties of the metal complexes. ekb.eg |
| Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of a metalloenzyme with the peptide as a ligand, treating the metal and peptide with QM and the rest of the protein with MM. | Elucidating enzymatic reaction mechanisms and the role of the peptide in catalysis. |
Exploration of Novel Coordination Geometries and Metal Binding Motifs
The histidine residue in this compound plays a pivotal role in its ability to coordinate with a variety of metal ions. Future research will likely focus on exploring novel coordination geometries and metal binding motifs that go beyond the well-characterized interactions. While histidine is known to act as a tridentate or bidentate ligand, subtle changes in the peptide's environment or the introduction of different metal ions could lead to the formation of unique coordination spheres. nih.gov
Researchers are interested in investigating how factors such as pH, solvent composition, and the presence of other coordinating ligands can influence the preferred geometry of the metal complex. The study of peptides with similar Cys-Xaa-His motifs has revealed pH- and dioxygen-dependent coordination behavior with nickel(II), suggesting that the coordination of this compound could also be tunable. nih.gov The exploration of these novel motifs is critical for designing peptide-based catalysts and sensors with specific selectivities and reactivities. A subtle change in the metal-binding site can markedly alter the metal-coordination geometry and catalytic activity. mdpi.com
| Metal Ion | Potential Coordination Geometry | Influencing Factors | Research Focus |
| Copper(II) | Square planar, distorted octahedral | pH, presence of other ligands | Elucidating the role of different donor atoms from the peptide in stabilizing the complex. |
| Nickel(II) | Square planar, octahedral | pH, oxygen concentration | Investigating redox-dependent changes in coordination and their implications for catalytic activity. nih.gov |
| Zinc(II) | Tetrahedral, octahedral | Peptide concentration, stoichiometry | Understanding the formation of polynuclear zinc clusters mediated by the peptide. |
| Cobalt(II) | Tetrahedral, octahedral | Solvent polarity | Characterizing spin state changes upon coordination and their magnetic properties. |
Application as Probes in Advanced Biophysical and Chemical Techniques
The ability of this compound to form stable and often spectroscopically active complexes with metal ions makes it a promising candidate for development as a probe in various advanced biophysical and chemical techniques. spectroscopyonline.com For example, lanthanide complexes of the peptide could be designed as luminescent probes for time-resolved fluorescence spectroscopy, a technique used to study molecular interactions with high sensitivity.
Furthermore, the peptide could be functionalized with environmentally sensitive fluorophores. Upon binding to a target molecule or metal ion, a change in the fluorescence properties of the probe would signal the interaction. Such probes could be utilized in fluorescence resonance energy transfer (FRET) assays to measure distances in biological systems. Metal complexes of the peptide can also enhance detection in techniques like ultraviolet-visible (UV-vis) spectroscopy and spectrofluorometry. spectroscopyonline.com Advanced spectroscopic techniques are continually being developed to study the qualitative and quantitative aspects of such complexes. researchgate.net
| Technique | Principle of Application | Potential Information Gained |
| Fluorescence Spectroscopy | The peptide is labeled with a fluorescent dye. Metal binding or interaction with a target molecule alters the fluorescence signal. | Real-time monitoring of binding events, determination of binding affinities. spectroscopyonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Paramagnetic metal ions coordinated to the peptide can induce shifts in the NMR signals of nearby nuclei. | Structural information about the peptide-metal complex and its interactions with other molecules in solution. nih.govnih.gov |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | For complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR can provide detailed information about the metal's coordination environment. | Characterization of the electronic structure and geometry of the metal binding site. |
| Circular Dichroism (CD) Spectroscopy | Changes in the peptide's secondary structure upon metal binding or interaction with a target can be monitored by CD. | Information on conformational changes that accompany molecular recognition events. |
Development of High-Throughput Screening Methodologies for Peptide Interactions
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. wikipedia.org These methods would allow for the rapid screening of large libraries of compounds to identify molecules that interact with the peptide or to discover new peptide variants with desired binding properties.
Peptide arrays are a powerful HTS tool where a large number of different peptides are synthesized on a solid support. youtube.com These arrays could be used to screen for the binding of this compound to a multitude of proteins or other biomolecules simultaneously. nih.gov Another promising approach is the use of phage display, where libraries of peptide variants are expressed on the surface of bacteriophages and selected for their ability to bind to a specific target. windows.net Competitive binding assays, where the displacement of a fluorescently labeled ligand from the peptide by a test compound is measured, can also be adapted for HTS. drugtargetreview.com
| HTS Method | Description | Application for this compound |
| Peptide Arrays | A collection of peptides synthesized on a solid surface, allowing for the simultaneous screening of multiple interactions. youtube.com | Identifying protein binding partners of the peptide from a proteome-wide perspective. |
| Phage Display | A genetic engineering technique where a peptide library is expressed on the surface of phages, enabling the selection of peptides with high affinity for a target. windows.net | Evolving variants of this compound with enhanced binding to a specific metal ion or protein. |
| Competitive Binding Assays | A labeled ligand with known affinity for the peptide is displaced by unlabeled compounds from a library, and the displacement is measured. drugtargetreview.com | Screening for small molecules that can modulate the metal-binding properties of the peptide. |
| Yeast Two-Hybrid Screen | An in vivo genetic method to detect protein-protein interactions. wikipedia.org | Identifying proteins that interact with the peptide within a cellular context. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
